

Ftivazide (CAS 149-17-7): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide (CAS 149-17-7), a hydrazone derivative of isoniazid, is a prodrug with established anti-tuberculosis activity. Its primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the Mycobacterium tuberculosis cell wall. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **Ftivazide**, including detailed experimental protocols and its mechanism of action.

Chemical and Physical Properties

Ftivazide, also known as isonicotinic acid vanillylidenehydrazide, is a white to off-white crystalline solid. It possesses moderate solubility in organic solvents and water. The key chemical and physical properties are summarized in the table below.



Property	Value	Refere
CAS Number	149-17-7	
Molecular Formula	C14H13N3O3	
Molecular Weight	271.27 g/mol	-
Appearance	White to off-white crystalline solid	-
Melting Point	224-226 °C	•
Solubility	Moderately soluble in water and organic solvents	
IUPAC Name	N'-[(E)-(4-hydroxy-3- methoxyphenyl)methylidene]py ridine-4-carbohydrazide	•
Synonyms	Ftivazid, Phthivazid, Isonicotinic acid vanillylidenehydrazide	•

Pharmacological Properties Mechanism of Action

Ftivazide is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The proposed mechanism of action is a multi-step process:

- Activation: **Ftivazide** is activated by the mycobacterial catalase-peroxidase enzyme, KatG.
- Target Inhibition: The activated form of the drug inhibits the synthesis of mycolic acids, which
 are essential long-chain fatty acids forming the protective outer layer of the mycobacterial
 cell wall.
- Bactericidal Effect: Disruption of the mycolic acid layer compromises the cell wall's integrity, leading to bacterial cell lysis and death.

This mechanism is shared with its parent compound, isoniazid.



Host-Pathogen Interaction

By weakening the mycobacterial cell wall, **Ftivazide** renders the pathogen more susceptible to the host's immune response, facilitating more effective clearance of the infection.

Quantitative Anti-tuberculosis Activity

While specific Minimum Inhibitory Concentration (MIC) values for **Ftivazide** against the M. tuberculosis H37Rv strain are not widely reported in recent literature, its parent compound, isoniazid, typically exhibits an MIC in the range of 0.02-0.04 µg/mL. The activity of **Ftivazide** is expected to be comparable.

Antihypertensive Properties

Some sources suggest that **Ftivazide** may possess antihypertensive properties. However, there is a lack of substantial scientific evidence and mechanistic studies to support this claim. The primary and well-documented therapeutic application of **Ftivazide** is in the treatment of tuberculosis.

Experimental Protocols Synthesis of Ftivazide

Reaction: Isonicotinic acid hydrazide (Isoniazid) + 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

→ Ftivazide

Procedure:

- Dissolve isonicotinic acid hydrazide (0.01 mol) and an equimolar amount of vanillin (0.01 mol) in absolute ethanol.
- Add a catalytic amount of glacial acetic acid to the solution.
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.



- Pour the mixture into crushed ice to precipitate the product.
- Filter the precipitate, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain pure Ftivazide.

Characterization

The synthesized **Ftivazide** can be characterized using the following spectroscopic techniques:

- ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and other protons.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
- FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups such as C=O, N-H, and C=N.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a general protocol for determining the MIC of **Ftivazide** against M. tuberculosis H37Rv using the broth microdilution method.

Materials:

- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
- **Ftivazide** stock solution of known concentration.
- M. tuberculosis H37Rv culture in logarithmic growth phase.
- · 96-well microtiter plates.



Procedure:

- Prepare serial two-fold dilutions of the **Ftivazide** stock solution in Middlebrook 7H9 broth in the wells of a 96-well plate.
- Adjust the turbidity of the M. tuberculosis H37Rv culture to a 0.5 McFarland standard.
- Dilute the bacterial suspension and add a standardized inoculum to each well of the microtiter plate.
- Include a positive control (bacteria without drug) and a negative control (broth only).
- Incubate the plates at 37°C for 7-14 days.
- The MIC is defined as the lowest concentration of Ftivazide that completely inhibits visible growth of the bacteria.

Visualizations Proposed Mechanism of Action

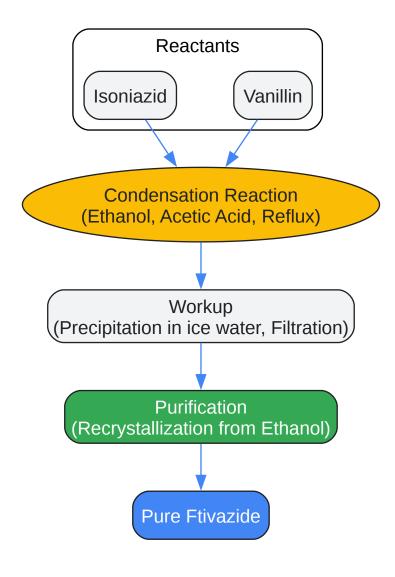


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Caption: Proposed mechanism of action of Ftivazide.

Synthesis Workflow





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Caption: General workflow for the synthesis of **Ftivazide**.

Conclusion

Ftivazide remains a relevant compound in the context of anti-tuberculosis research and drug development. Its well-established mechanism of action, targeting a crucial biosynthetic pathway in M. tuberculosis, provides a solid foundation for further investigation and potential derivatization to combat drug-resistant strains. This technical guide consolidates the available information on **Ftivazide**, offering a valuable resource for researchers in the field. Further studies are warranted to definitively elucidate its potential antihypertensive effects and to obtain more extensive quantitative data on its activity against a broader range of clinical isolates.



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